molecular formula C18H18N2O3S B2680705 tert-butyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate CAS No. 1105237-99-7

tert-butyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate

Cat. No.: B2680705
CAS No.: 1105237-99-7
M. Wt: 342.41
InChI Key: WXULMGOZIPLZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| tert-butyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate is a sophisticated chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel kinase inhibitors. Its core structure, the thieno[3,2-d]pyrimidin-4-one scaffold, is a privileged pharmacophore known for its ability to interact with the ATP-binding site of various kinases. This compound serves as a versatile building block for the synthesis of more complex molecules, such as the potent and isoform-selective phosphoinositide 3-kinase beta (PI3Kβ) inhibitor GSK2636771. The phenyl substitution at the 7-position and the acetoxy moiety are critical structural features that can be further modified to fine-tune potency, selectivity, and pharmacokinetic properties. Research utilizing this intermediate is primarily focused on oncology, as PI3Kβ signaling is a critical pathway in PTEN-deficient cancers. Consequently, this compound enables the exploration of targeted therapeutic strategies for tumors with specific genetic vulnerabilities, providing a crucial tool for advancing our understanding of cancer biology and developing next-generation anticancer agents. Its value extends to chemical biology for probing kinase function and studying downstream signaling pathways.

Properties

IUPAC Name

tert-butyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-18(2,3)23-14(21)9-20-11-19-15-13(10-24-16(15)17(20)22)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXULMGOZIPLZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors such as thiophene derivatives and amidines. The phenyl group can be introduced via Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The final step involves the esterification of the carboxylic acid intermediate with tert-butyl alcohol under acidic conditions to form the tert-butyl ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic systems to enhance reaction rates and selectivity. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be important considerations in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Tert-butyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-cancer and anti-inflammatory treatments.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Differences :

  • Core: Incorporates a fused thiopyrano ring (5,8-dihydro-4H-thiopyrano) adjacent to the thieno[2,3-d]pyrimidinone system, unlike the simpler thieno[3,2-d]pyrimidinone core in the target compound.
  • Substituents: Features a methylsulfanyl group at position 2 and an ethyl acetate group at position 3. Synthesis: Prepared via [4+2] cyclocondensation between ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate and ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate . Physicochemical Properties: The thiopyrano ring enhances lipophilicity compared to the phenyl-substituted target compound.

5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (Compound 19)

Structural Differences :

  • Core: Contains a thiazolo[4,5-d]pyrimidine fused with a coumarin (chromen-2-one) system, diverging from the thienopyrimidinone backbone.
  • Substituents : Includes a thioxo group at position 5 and a hydroxycoumarin moiety, absent in the target compound.
    Synthesis : Microwave-assisted condensation of 3-phenylisothiazolidin-4-one, benzaldehyde, and thiourea in DMF .
    Biological Relevance : The thioxo and coumarin groups may enhance DNA intercalation or kinase inhibition, though direct comparisons to the target compound’s activity are lacking .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

Structural Differences :

  • Core: A simpler pyrimidine ring substituted with a thietan-3-yloxy group (3-membered sulfur ring), unlike the fused thienopyrimidinone system.
  • Substituents : Features a thioether-linked ethyl acetate group and a methyl group at position 4.
    Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .
    Key Contrast : The thietan ring introduces steric constraints and altered metabolic stability compared to the tert-butyl ester in the target compound.

N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Structural Differences :

  • Substituents: Replaces the tert-butyl ester with a 2-chlorobenzyl-substituted acetamide group. This may improve target binding affinity but reduce solubility compared to the tert-butyl ester variant .

Biological Activity

Tert-butyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate is a synthetic compound belonging to the thienopyrimidine family. This compound is characterized by its unique molecular structure, which includes a thieno[3,2-d]pyrimidine core, a tert-butyl group, and an acetate moiety. These structural features contribute to its potential biological activities, particularly in medicinal chemistry.

Molecular Structure

The molecular formula of this compound is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S. The presence of sulfur and nitrogen in its structure suggests possible interactions with biological targets. The chemical structure can be summarized as follows:

Component Description
Core Structure Thieno[3,2-d]pyrimidine
Functional Groups Tert-butyl and acetate
Molecular Weight 304.36 g/mol

Case Studies and Research Findings

  • Antitumor Activity : Research indicates that modifications on the thienopyrimidine scaffold can lead to enhanced biological potency. For instance, compounds similar to this compound have been explored for their ability to induce apoptosis in cancer cells. A study reported that specific thienopyrimidine derivatives exhibited low EC50 values (0.004 µM) against T47D human breast cancer cells, indicating potent antitumor activity .
  • Inhibition Studies : Thienopyrimidine derivatives have been evaluated for their inhibitory effects on various enzymes. For example, a related compound was found to inhibit tubulin polymerization effectively, which is crucial for cancer cell proliferation . This suggests that this compound may also exhibit similar inhibitory properties.

Structure-Activity Relationship (SAR)

The biological activity of thienopyrimidines often correlates with their structural features. The following table summarizes the SAR findings for related compounds:

Compound Name Key Features Biological Activity
5-Methylthieno[3,2-d]pyrimidineLacks acetate groupPotential bioactivity
6-(Phenylethynyl)thieno[3,2-d]pyrimidineContains ethynyl groupDifferent reactivity
7-Acetoxy-thieno[3,2-d]pyrimidineAcetoxy instead of tert-butoxyAltered solubility

These findings highlight how variations in functional groups can significantly impact the chemical behavior and biological activity of thienopyrimidine derivatives.

Q & A

Q. Key Considerations :

  • Solvent Choice : DMF enables high solubility of reactants.
  • Catalyst : Cs₂CO₃ facilitates efficient nucleophilic substitution.
  • Purification : SCX-2 columns remove acidic byproducts effectively.

How is the compound characterized post-synthesis?

Basic Research Question
Structural validation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substitution patterns (e.g., phenyl group integration at δ ~7.5 ppm).
  • Mass Spectrometry : High-resolution MS (e.g., m/z 369.12 [M+H]⁺) verifies molecular weight.
  • Purity Analysis : HPLC retention times and UV/Vis spectra ensure >95% purity .

How do structural modifications impact biological activity in thienopyrimidine derivatives?

Advanced Research Question
Derivatives with substituents at the 7-position (e.g., phenyl groups) show enhanced cytotoxicity against cancer cell lines (A549, HCT116). For example:

  • Anti-Proliferative Activity : N′-benzylidene derivatives exhibit IC₅₀ values <10 μM due to improved membrane permeability .
  • Kinase Inhibition : Substitution with trifluoromethyl groups enhances selectivity for c-Met kinase (IC₅₀ = 0.2 nM) by optimizing hydrophobic interactions .

Q. Methodological Insight :

  • SAR Studies : Systematic replacement of the phenyl group with halogens or electron-withdrawing groups (e.g., -CF₃) improves target binding.
  • Docking Simulations : Molecular modeling identifies key residues (e.g., Met1160 in c-Met) for hydrogen bonding .

How can researchers resolve contradictions in biological data across studies?

Advanced Research Question
Discrepancies in cytotoxicity or kinase inhibition data often arise from:

  • Assay Conditions : Variations in cell line passage numbers or serum concentrations.
  • Compound Stability : Hydrolysis of the tert-butyl ester in aqueous media may reduce bioavailability .

Q. Resolution Strategies :

  • Control Experiments : Include stable analogs (e.g., methyl esters) to assess degradation.
  • Standardized Protocols : Use identical cell lines (e.g., MCF-7 from ATCC) and assay buffers across studies .

What are the key considerations in designing analogs for improved pharmacokinetics?

Advanced Research Question
Optimize:

  • Metabolic Stability : Replace tert-butyl esters with cyclic ketals to reduce esterase-mediated hydrolysis .
  • Solubility : Introduce polar groups (e.g., -OH, -COO⁻) while maintaining lipophilic balance (logP 2–3).

Q. Case Study :

  • SPL-334 : A derivative with a benzoic acid substituent showed improved solubility (2.5 mg/mL in PBS) and oral bioavailability (F = 45%) in murine models of interstitial lung disease .

How to optimize reaction conditions to address low yields or impurities?

Advanced Research Question
Common issues and solutions:

  • Low Yield : Increase reaction time (24–48 hours) or substitute Cs₂CO₃ with KOtBu for sterically hindered substrates .
  • Byproduct Formation : Use scavenger resins (e.g., QuadraSil™ AP) to remove excess bromides .

Q. Example :

  • Cyclocondensation Reactions : [4+2] cycloadditions with bis(methylsulfanyl)methylidene intermediates require anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis .

What solvents and catalysts are most effective in the synthesis?

Basic Research Question

  • Solvents : DMF (polar aprotic) for SNAr reactions; DCM for deprotection steps .
  • Catalysts : Cs₂CO₃ for nucleophilic substitutions; TFA for tert-butyl ester cleavage .

Q. Table 1: Solvent/Catalyst Optimization

StepSolventCatalystYield (%)
AlkylationDMFCs₂CO₃78
DeprotectionDCMTFA98

What analytical techniques confirm regioselectivity in cyclocondensation reactions?

Advanced Research Question

  • X-ray Crystallography : Resolves ambiguity in fused-ring systems (e.g., thieno[3,2-d]pyrimidin-4-one vs. [2,3-d] isomers).
  • 2D NMR : NOESY correlations differentiate between C-3 and C-4 substitution patterns .

Q. Example :

  • Regioselective Synthesis : Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate reacts regioselectively at the α-position due to steric hindrance at β-sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.